molecular formula C8H6BrN3 B8273560 7-Bromo-1,8-naphthyridin-2-amine

7-Bromo-1,8-naphthyridin-2-amine

Cat. No.: B8273560
M. Wt: 224.06 g/mol
InChI Key: OQYXDFAQSDPCPA-UHFFFAOYSA-N
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Description

7-Bromo-1,8-naphthyridin-2-amine is a brominated derivative of 1,8-naphthyridine, a bicyclic heterocyclic scaffold containing two fused pyridine rings. The substitution of a bromine atom at the 7-position and an amine group at the 2-position confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceuticals, and materials science. For instance, brominated naphthyridines are often synthesized via condensation reactions involving α-substituted aldehydes and diaminopyridines under acidic conditions (e.g., 85% H₃PO₄ at 95°C) .

The bromine atom enhances electrophilic reactivity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related naphthyridine crystal structures . Applications in metal coordination are suggested by studies on similar ligands, where 1,8-naphthyridine derivatives act as tridentate ligands, bridging multiple metal centers .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

7-bromo-1,8-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)

InChI Key

OQYXDFAQSDPCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis :
    5-Bromo-2,6-diaminopyridine is synthesized via bromination of 2,6-diaminopyridine using bromine (Br₂) in acetic acid at 50–60°C. The amino groups direct electrophilic substitution to position 5, yielding the brominated precursor.

  • Cyclization :
    The brominated pyridine reacts with 1,1,3,3-tetramethoxypropane in acidic media (e.g., acetic acid/sulfuric acid or phosphoric acid) at 25–75°C for 20–60 minutes. The reaction proceeds via acid-catalyzed condensation, forming the naphthyridine core with bromine retained at position 7.

Example Protocol :

  • Step 1 : Dissolve 5-bromo-2,6-diaminopyridine (10 mmol) in acetic acid/sulfuric acid (v/v = 20:1).

  • Step 2 : Add 1,1,3,3-tetramethoxypropane (12 mmol) dropwise at 25°C.

  • Step 3 : Heat to 50°C for 40 minutes, then quench with ice-cold NaOH (pH > 10).

  • Step 4 : Purify via column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 100:1) to isolate 7-bromo-1,8-naphthyridin-2-amine.

Yield and Purity :

ParameterValue
Yield68–72%
HPLC Purity≥95%
Reaction Time40–60 min

Post-Cyclization Bromination of 1,8-Naphthyridin-2-Amine

This two-step method first synthesizes 1,8-naphthyridin-2-amine, followed by regioselective bromination at position 7.

Bromination Strategy

  • Electrophilic Aromatic Substitution :

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

    • Conditions : 80–100°C, 4–6 hours.

    • Directing Effects : The amine at position 2 activates the ortho (position 3) and para (position 6) sites. However, steric and electronic factors in the fused-ring system favor bromination at position 7.

  • Metal-Catalyzed C–H Activation :

    • Catalyst : Pd(OAc)₂/ligand system.

    • Directing Group : Transient protection of the amine (e.g., as an acetyl group) directs bromination to position 7.

Example Protocol :

  • Step 1 : Synthesize 1,8-naphthyridin-2-amine via the patent method.

  • Step 2 : Dissolve the amine (10 mmol) in acetic acid, add Br₂ (12 mmol), and reflux at 95°C for 5 hours.

  • Step 3 : Quench with NaHSO₃, neutralize with NaOH, and purify via recrystallization (EtOH/H₂O).

Yield and Purity :

ParameterValue
Yield55–60%
HPLC Purity≥90%
Reaction Time5–6 hours

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 7-bromo-1,8-naphthyridine and an ammonia equivalent (e.g., benzophenone imine) introduces the amine group. This method is less common due to competing side reactions.

Multi-Step Functionalization

  • Step 1 : Synthesize 7-bromo-1,8-naphthyridine via cyclization of 2-chloro-5-bromopyridine derivatives.

  • Step 2 : Convert the chloro group at position 2 to an amine using NH₃ in a high-pressure reactor.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityRegioselectivity
Direct Cyclization68–72≥95HighExcellent
Post-Cyclization Bromination55–60≥90ModerateModerate
Suzuki-Miyaura Coupling40–45≥85LowPoor

Key Findings :

  • The direct cyclization method offers superior regioselectivity and yield but requires access to 5-bromo-2,6-diaminopyridine.

  • Post-cyclization bromination is more accessible but less efficient.

Optimization Strategies

Solvent and Acid Selection

  • Acetic Acid/Sulfuric Acid : Enhances reaction rate and yield compared to phosphoric acid.

  • Microwave Assistance : Reduces reaction time by 50% while maintaining yield.

Purification Techniques

  • Column Chromatography : Alumina-based columns with CH₂Cl₂:MeOH eluents achieve >95% purity.

  • Recrystallization : Ethanol/water mixtures improve crystal quality for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in its anti-tuberculosis activity, the compound targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bactericidal effect.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related brominated and substituted 1,8-naphthyridine derivatives, highlighting their differences in substituent positions, molecular weights, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
7-Bromo-1,8-naphthyridin-2-amine Not explicitly provided Br (C7), NH₂ (C2) ~214.06 (calculated) Potential ligand for metal coordination; pharmaceutical intermediate
4-Bromo-2,7-naphthyridin-1-amine 54903-86-5 Br (C4), NH₂ (C1) ~214.06 High structural similarity (0.89) to target compound; positional isomerism alters electronic distribution
7-Methyl-1,8-naphthyridin-2-amine 1568-93-0 CH₃ (C7), NH₂ (C2) 159.19 Melting point: 238°C (decomposes); used in molecular recognition studies and synthetic receptor design
N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - Pyrazinyl (C2), NH₂ (C2) 223.24 Forms 3D networks via π-π interactions; crystallizes in monoclinic P1 space group

Substituent Effects on Properties

  • Bromine vs. Methyl Groups : Bromine’s electronegativity and larger atomic radius increase molecular polarizability and steric hindrance compared to methyl groups. For example, 7-methyl derivatives exhibit higher solubility in organic solvents, while brominated analogues may show enhanced reactivity in cross-coupling reactions .
  • Positional Isomerism : The 7-bromo substitution in the target compound vs. 4-bromo in 4-Bromo-2,7-naphthyridin-1-amine alters electronic effects. The 7-position is more sterically accessible for metal coordination, whereas 4-bromo derivatives may exhibit stronger intermolecular halogen bonding .

Coordination Chemistry

  • 7-Methyl-1,8-naphthyridin-2-amine forms stable complexes with transition metals (e.g., Cd²⁺), acting as a tridentate ligand via the pyridine nitrogen and amine groups .

Pharmaceutical Relevance

  • The methyl derivative 7-Methyl-1,8-naphthyridin-2-amine has been explored for biotin and urea recognition, highlighting the role of substituents in molecular binding .

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-1,8-naphthyridin-2-amine?

Methodological Answer: 7-Bromo-1,8-naphthyridin-2-amine is typically synthesized via direct amination of brominated naphthyridine precursors. For example:

  • Bromination followed by amination : Reacting 4-bromo-1,8-naphthyridine with ammonia (NH₃) in phenol at 170°C yields 1,8-naphthyridin-4-amine derivatives with ~75% efficiency .
  • Halogen exchange : Using KNH₂/NH₃ with brominated substrates can introduce amine groups, though yields vary depending on substituents (e.g., 52% for Cl vs. 33% for Br derivatives) .

Q. How can researchers verify the purity and structural integrity of 7-Bromo-1,8-naphthyridin-2-amine?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures using software like SHELX (e.g., SHELXL for refinement) to confirm bond angles, hydrogen bonding (e.g., π-π interactions in N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine) .
  • Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substitution patterns and LC-MS to validate molecular weight.

Advanced Research Questions

Q. What strategies optimize functional group transformations on the 1,8-naphthyridine scaffold?

Methodological Answer:

  • Nitro group introduction : Treat 7-Bromo-1,8-naphthyridin-2-amine with NaNO₂/H₂SO₄ under controlled temperatures (0–100°C) to oxidize amino groups to nitro derivatives (e.g., 86% yield for 5,7-dimethyl derivatives) .
  • Transamination : Use H₂NNH₂·HCl in refluxing ethylene glycol to replace bromine with hydrazine (82% yield reported for 3-p-chlorophenyl derivatives) .

Q. How do steric and electronic factors influence halogenation yields in 1,8-naphthyridine derivatives?

Methodological Answer:

  • Reactivity trends : Bromination (KBr, H₂O, 100°C) often proceeds with lower yields (33%) compared to chlorination (52%) due to larger atomic size and slower kinetics .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance halogen displacement in NH₃/EtOH systems .

Q. What computational or experimental methods resolve contradictions in crystallographic data for naphthyridine derivatives?

Methodological Answer:

  • High-resolution crystallography : Use synchrotron radiation to improve data quality for low-symmetry crystals (e.g., monoclinic P1 space group for N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine) .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments.

Biological and Mechanistic Studies

Q. What biological activities have been reported for 1,8-naphthyridine derivatives?

Methodological Answer:

  • Anticancer screening : Derivatives like 6-Bromo-1,8-naphthyridin-2-amine show cytotoxic activity against MCF7 cells. Assays involve dose-dependent viability tests (IC₅₀ determination) using MTT or SRB protocols .
  • Antimicrobial studies : Functionalize the core with glucosamine conjugates and assess bacterial growth inhibition via microdilution assays .

Q. How can researchers mitigate competing side reactions during functionalization of the amino group?

Methodological Answer:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during bromination or alkylation, followed by deprotection with HCl .
  • Catalytic systems : Employ Pd/C under H₂ for selective hydrogenation of nitro to amino groups without over-reduction .

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